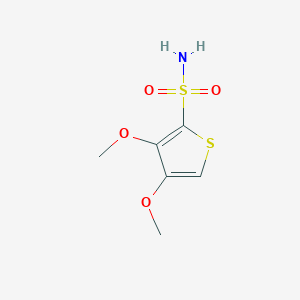

3,4-Dimethoxythiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxythiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPJPPRTLEXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3,4 Dimethoxythiophene 2 Sulfonamide

Reactivity Profiles of the 3,4-Dimethoxythiophene (B1306923) Ring

The thiophene (B33073) core, particularly when substituted with electron-donating groups, is the primary site for electrophilic attack and is also susceptible to oxidative processes.

Electrophilic Aromatic Substitution Reactions of Thiophene

Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS) reactions, a fundamental process in aromatic chemistry. The mechanism for this reaction involves the initial attack of an electrophile by the π-electrons of the aromatic ring to form a positively charged intermediate, often referred to as an "onium" intermediate or sigma complex. researchgate.net In this step, the aromaticity of the ring is temporarily lost. The reaction is completed when a proton is subsequently lost from the intermediate, which restores the stable aromatic ring system. researchgate.net

Influence of Dimethoxy Substituents on Ring Activation and Regioselectivity

The presence of two methoxy (B1213986) (–OCH₃) groups at the 3 and 4 positions of the thiophene ring has a profound influence on its reactivity. Methoxy groups are strong electron-donating groups through resonance, significantly increasing the electron density of the thiophene ring. This heightened electron density makes the ring much more reactive towards electrophiles compared to unsubstituted thiophene. cjps.orgrsc.org

This phenomenon, known as ring activation, facilitates electrophilic aromatic substitution. The substituents also dictate the regioselectivity of the reaction, meaning they control where the incoming electrophile will attach. For a 3,4-disubstituted thiophene, the electron-donating methoxy groups direct incoming electrophiles to the vacant α-positions (positions 2 and 5), which are the most reactive sites. In the case of 3,4-Dimethoxythiophene-2-sulfonamide, the 2-position is already occupied by the sulfonamide group. Therefore, electrophilic substitution is strongly directed to the available 5-position.

The activating effect of methoxy groups is a well-established principle in aromatic chemistry, enhancing reaction rates and influencing the orientation of new substituents. acs.orgscielo.br

Oxidation and Alkylation Considerations of the Thiophene Core

The electron-rich nature of the 3,4-dimethoxythiophene system makes it susceptible to oxidation. Oxidative processes can lead to the formation of radical cations, which can subsequently react with other monomer units to form polymers. rsc.org For instance, the oxidation of 3,4-ethylenedioxythiophene (B145204) (EDOT), a structurally related compound, is a key step in the production of the conductive polymer PEDOT. researchgate.netnih.gov This suggests that 3,4-Dimethoxythiophene-2-sulfonamide could potentially undergo similar oxidative polymerization under appropriate conditions.

Alkylation reactions on the thiophene core are also a consideration. While direct C-alkylation of such an activated ring can be challenging to control, functionalization can be achieved through various synthetic routes, often involving initial lithiation followed by reaction with an alkylating agent. researchgate.net

Transformations and Mechanistic Aspects of the Sulfonamide Group

The sulfonamide moiety (–SO₂NH₂) is a robust and synthetically versatile functional group, offering opportunities for modification primarily at the nitrogen atom. Its central sulfur-nitrogen bond, however, can undergo cleavage under specific conditions.

N-Functionalization Reactions of the Sulfonamide Amine

The nitrogen atom of the primary sulfonamide in 3,4-Dimethoxythiophene-2-sulfonamide can act as a nucleophile, allowing for a wide range of N-functionalization reactions. These transformations are critical for creating diverse libraries of compounds from a single core structure. nih.govchemrxiv.org Common N-functionalization reactions include alkylation, acylation, arylation, and sulfonylation, which introduce new substituents onto the nitrogen atom. researchgate.netresearchgate.net

A variety of methods have been developed to achieve these transformations, often employing different catalysts and reaction conditions to accommodate a wide range of functional groups. nih.govrsc.org This versatility allows the sulfonamide group to serve as a synthetic handle for modulating the physicochemical properties of the parent molecule. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base | N-Alkyl Sulfonamide | researchgate.net |

| N-Arylation | Aryl halides, Transition metal catalyst (e.g., Cu, Pd) | N-Aryl Sulfonamide | nih.gov |

| N-Acylation | Acyl chlorides, Base | N-Acyl Sulfonamide | researchgate.net |

| N-Sulfonylation | Sulfonyl chlorides, Base (e.g., pyridine) | N-Sulfonyl Sulfonamide | nih.gov |

| N-Cyanation | Cyanating agents | N-Cyano Sulfonamide | nih.gov |

| Carbamate Formation | Alkoxycarbonylating agents | N-Alkoxycarbonyl Sulfonamide | nih.gov |

Hydrolysis and Amide Bond Reactivity

The sulfur-nitrogen (S–N) bond in a sulfonamide is generally stable and resistant to cleavage. domainex.co.uk However, under certain conditions, such as in the presence of strong acids or with specific catalytic systems, hydrolysis can occur. researchgate.netacs.org The hydrolytic cleavage of the S–N bond results in the formation of a sulfonic acid and an amine. nih.gov

Recent studies have shown that certain catalysts, like ceria nanostructures, can facilitate the hydrolytic cleavage of sulfonamides under ambient conditions. nih.govacs.org The mechanism often involves the cleavage of the S–N bond, but C-N and C-S bond cleavage can also be observed depending on the molecule's structure and the reaction conditions. nih.govacs.org While generally considered a stable linkage, the potential for metabolic hydrolysis of certain aryl sulfonamides, particularly in electron-deficient systems, has been noted as a point of consideration in drug design. domainex.co.uk

Detailed Reaction Mechanisms in Sulfonamide Formation and Derivatization

The synthesis and derivatization of sulfonamides, including those based on the 3,4-dimethoxythiophene scaffold, proceed through several distinct mechanistic pathways. The classical and most prevalent method involves the S-N bond formation via nucleophilic attack of an amine on a sulfonyl chloride precursor. However, contemporary research has expanded the mechanistic landscape to include radical-based pathways and metal-catalyzed cross-coupling reactions, offering alternative routes with varied functional group tolerance.

Classical Nucleophilic Substitution: The traditional synthesis of sulfonamides is achieved by reacting a sulfonyl chloride, such as 3,4-dimethoxythiophene-2-sulfonyl chloride, with a primary or secondary amine. This reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and a deprotonation step, often facilitated by a base, to yield the final sulfonamide product. This method is among the most classic and widely used processes for preparing simple sulfonamide structures thieme-connect.com.

Radical-Mediated Mechanisms: More recent synthetic strategies have harnessed radical intermediates to construct the S-N bond. One such approach involves the reaction of an aryl radical intermediate with a sulfur dioxide source. For instance, mechanistic studies have shown that an aryl radical can be generated from an arenediazonium salt via a single electron transfer. This radical then reacts with a sulfur dioxide surrogate like sodium metabisulfite (Na₂S₂O₅) to form a sulfonyl radical. Subsequently, this sulfonyl radical can couple with an amine or a related nitrogen-containing species to form the sulfonamide after hydrolysis thieme-connect.com. Another strategy utilizes a photoredox catalyst, such as eosin Y, to mediate the sulfonylation of phenylhydrazines with thiols in an environmentally friendly MeCN:H₂O solvent system organic-chemistry.org.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis offers powerful methods for both the formation and derivatization of sulfonamides. Copper-catalyzed reactions, for example, enable the direct coupling of thiosulfonates with amines to produce sulfonamides in high yields thieme-connect.comorganic-chemistry.org. In the derivatization of the sulfonamide N-H bond, bismuth-catalyzed decarboxylative C-N coupling has been demonstrated. Mechanistic studies suggest the formation of a complex between the sulfonamide, a carboxylic acid, and the bismuth catalyst, which then undergoes a single-electron transfer process under photoredox conditions to facilitate the C-N bond formation. This method has been shown to be tolerant of various functional groups and has been successfully applied to a thiophene-derived sulfonamide nih.gov.

Below is a table summarizing various mechanistic approaches to sulfonamide synthesis.

Interactive Data Table: Mechanistic Approaches to Sulfonamide Synthesis

| Mechanistic Pathway | Key Reagents/Catalysts | Sulfur Source | Nitrogen Source | General Mechanism |

|---|---|---|---|---|

| Nucleophilic Substitution | Base (e.g., pyridine, triethylamine) | Sulfonyl Chloride | Primary/Secondary Amine | Ionic, Nucleophilic attack on sulfur |

| Radical Coupling (Diazonium) | Triphenylphosphine | Sodium Metabisulfite (Na₂S₂O₅) | Amine (via imine intermediate) | Radical, Single Electron Transfer |

| Photoredox Catalysis | Eosin Y, Light | Thiol | Phenylhydrazine | Radical, Photoredox Cycle |

| Copper-Catalyzed Coupling | Cu Catalyst, Cs₂CO₃, NBS | Thiosulfonate | Primary/Secondary Amine | Transition-Metal Catalysis |

Stereochemical Control and Chiral Synthesis Considerations for Sulfonamide Derivatives

The synthesis of chiral sulfonamide derivatives, where stereochemistry can be centered at the sulfur atom or at an adjacent carbon, is a significant challenge in medicinal and materials chemistry. Control over stereochemistry is crucial as different enantiomers can exhibit distinct biological activities. Methodologies to achieve this control primarily rely on the use of chiral auxiliaries, asymmetric catalysis with organocatalysts, or transition-metal complexes.

Chiral Auxiliaries: A foundational strategy for synthesizing enantiomerically enriched sulfur compounds is the Andersen method, which utilizes a chiral auxiliary. This approach involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (−)-menthol, to form a diastereomeric mixture of sulfinate esters. These diastereomers can be separated by crystallization, and subsequent nucleophilic substitution at the sulfur center with an organometallic reagent proceeds with inversion of configuration to yield a chiral sulfoxide acs.org. While traditionally used for sulfoxides, the separated chiral sulfinate esters are versatile intermediates that can be converted into a variety of other chiral sulfur compounds, including sulfinamides acs.orgnih.gov.

Asymmetric Organocatalysis: Modern asymmetric synthesis increasingly employs organocatalysts to induce stereoselectivity. For instance, the asymmetric condensation of prochiral sulfinates and alcohols can be catalyzed by pentanidium, a chiral organocatalyst. This method provides straightforward access to a wide range of enantioenriched sulfinate esters, which are valuable precursors for other chiral sulfur pharmacophores nih.gov. Research has demonstrated that thiophene sulfinate esters can be produced with excellent results using this methodology nih.gov. Furthermore, bifunctional organocatalysts derived from cinchona alkaloids have been effectively used in asymmetric sulfa-Michael additions, allowing for the creation of enantiomerically enriched sulfur-containing adducts which are valuable chiral building blocks .

Asymmetric Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for enantioselective synthesis. Anionic stereogenic-at-cobalt(III) complexes have been successfully used to catalyze the asymmetric synthesis of chiral sulfinamides. Mechanistic studies indicate that the catalytic cycle is initiated by an asymmetric oxidative iodination of a sulfenamide, generating a chiral sulfinimidoyl iodide intermediate. This active species then undergoes an enantiospecific nucleophilic substitution with water to afford the enantioenriched sulfinamide product nih.gov. Another approach involves the use of chiral ligands based on thiophene derivatives in complex with metals like vanadium to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity iaea.org. This highlights the utility of the thiophene scaffold itself in designing catalysts for asymmetric transformations.

The following table summarizes key strategies for achieving stereochemical control in the synthesis of chiral sulfonamide-related structures.

Interactive Data Table: Strategies for Chiral Synthesis of Sulfonamide Derivatives and Precursors

| Strategy | Method | Catalyst / Auxiliary | Product Type | Key Features |

|---|---|---|---|---|

| Chiral Auxiliary | Diastereoselective Synthesis & Separation | (−)-Menthol, Diacetone-D-glucose | Chiral Sulfinate Esters | Classical method; relies on separation of diastereomers acs.org. |

| Organocatalysis | Asymmetric Condensation | Pentanidium | Enantioenriched Sulfinate Esters | Effective for a wide range of sulfinates, including thiophenes nih.gov. |

| Organocatalysis | Asymmetric Sulfa-Michael Addition | Cinchona Alkaloid-derived Squaramide | Enantioenriched Thioethers | Forms C-S bond stereoselectively . |

| Transition-Metal Catalysis | Asymmetric Hydrolysis | Stereogenic-at-Cobalt(III) Complex | Chiral Sulfinamides | Proceeds via a chiral sulfinimidoyl iodide intermediate nih.gov. |

Design and Synthesis of Analogues and Derivatives of 3,4 Dimethoxythiophene 2 Sulfonamide

Structural Modifications of the Thiophene (B33073) Ring System

The thiophene ring is a versatile scaffold that allows for various structural modifications to modulate the physicochemical and biological properties of the parent compound. Key strategies include the exploration of positional isomerism and the fusion of other heteroaromatic rings.

Positional Isomerism and Substituent Effects on Reactivity

The arrangement of substituents on the thiophene ring, known as positional isomerism, significantly influences the molecule's properties and biological activity. Studies comparing the biological activities of different positional isomers of thiophene derivatives have demonstrated that even slight changes in substituent placement can lead to substantial differences in efficacy. nih.gov For instance, research on fungicidal N-thienylcarboxamides revealed that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers exhibited activity levels comparable to their phenyl analogues, while N-(3-substituted-2-thienyl) isomers were significantly less active. nih.gov

The reactivity of the thiophene ring is also heavily dependent on the electronic nature of its substituents. Electron-withdrawing groups, such as nitro or sulfonyl groups, can activate the ring towards nucleophilic aromatic substitution (SNAr), a key reaction for further derivatization. nih.govresearchgate.net Conversely, electron-donating groups can enhance electrophilic substitution reactions. studysmarter.co.uk Computational studies have been employed to predict the electrophilicity and reactivity of various thiophene derivatives, providing a theoretical framework to guide synthetic efforts. nih.govresearchgate.net The stability and reactivity of thiophene, governed by its heteroaromatic structure, make it a fundamental component in organic synthesis for creating biologically significant molecules. studysmarter.co.uk

Table 1: Comparison of Biological Activity in Thiophene Positional Isomers

| Isomer Type | Substituent Position | Relative Fungicidal Activity |

|---|---|---|

| Type A | N-(2-substituted-3-thienyl) | High |

| Type B | N-(4-substituted-3-thienyl) | High |

| Type C | N-(3-substituted-2-thienyl) | Low |

Data synthesized from studies on N-thienylcarboxamides. nih.gov

Heteroaromatic Ring Fusion Strategies (e.g., Thienothiophenes)

Fusing a second heterocyclic ring to the thiophene core creates bicyclic systems like thienothiophenes, which are planar structures that can significantly alter the electronic properties and steric profile of the molecule. encyclopedia.pub The synthesis of thienothiophenes can be achieved through various methods, including intramolecular cyclization reactions. encyclopedia.pub Another important class of fused thiophenes includes benzo[b]thiophenes, where a benzene (B151609) ring is fused to the thiophene. nih.gov The synthesis of derivatives such as 6-benzo[b]thiophenesulfonamide 1,1-dioxide has been explored in the search for new antineoplastic agents. nih.gov These ring fusion strategies expand the chemical space available for drug design, offering rigid scaffolds that can be further functionalized.

Diversification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore that can be readily modified to generate primary, secondary, or tertiary derivatives. This diversification allows for fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.

Exploration of Primary, Secondary, and Tertiary Sulfonamide Derivatives

Primary sulfonamides (R-SO₂NH₂) serve as the initial building blocks. Secondary (R-SO₂NHR¹) and tertiary (R-SO₂NR¹R²) sulfonamides are synthesized by introducing one or two substituents on the sulfonamide nitrogen, respectively. nih.gov These substitutions are typically achieved through nucleophilic substitution reactions between a sulfonyl chloride and a suitable amine. nih.gov The development of secondary and tertiary sulfonamides has been a subject of extensive research, leading to a wide array of compounds with applications in various therapeutic areas. nih.gov For example, a series of tertiary sulphonamide derivatives were synthesized and evaluated for their antiproliferative activity against liver cancer cell lines, demonstrating the potential of this class of compounds. nih.gov

Table 2: Classification of Sulfonamide Derivatives

| Sulfonamide Type | General Structure | Number of N-Substituents |

|---|---|---|

| Primary | R-SO₂NH₂ | 0 |

| Secondary | R-SO₂NHR¹ | 1 |

Incorporation of Diverse Heterocyclic and Aromatic Units into the N-Substituent

Attaching various heterocyclic and aromatic rings to the sulfonamide nitrogen is a common strategy to create novel derivatives with enhanced biological activity. nih.gov This approach has led to the synthesis of N-substituted heterocyclic sulfonamides with a wide range of pharmacological properties. farmaciajournal.comnih.gov For instance, lipophilic substituents on the sulfonamide group of benzo[b]thiophene derivatives significantly increased their cytotoxic activity against tumor cells. nih.gov Similarly, the synthesis of hybrid molecules combining sulfonamides with other bioactive scaffolds, such as trimetazidine (B612337) which contains a piperazine (B1678402) ring, has been explored to develop compounds with multifaceted therapeutic potential. mdpi.com The structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has shown how different orientations of the appended aromatic rings can influence intermolecular interactions and crystal packing. mdpi.com

Synthesis of Hybrid and Conformationally Constrained Thiophene Sulfonamide Scaffolds

Creating hybrid molecules and conformationally constrained structures represents an advanced strategy in drug design. These approaches aim to improve selectivity, enhance potency, and reduce off-target effects by pre-organizing the molecule into a bioactive conformation.

Hybrid molecules are designed by combining the thiophene sulfonamide core with other pharmacophores. An example includes the development of thiophene-thiadiazole hybrid derivatives. nih.gov This strategy aims to leverage the biological activities of both moieties to create a synergistic effect.

Conformationally constrained scaffolds are synthesized to mimic the bound conformation of a ligand to its biological target, thereby increasing binding affinity. This can be achieved by introducing cyclic structures. The synthesis of cyclic peptidosulfonamides, for instance, creates potential beta-turn mimetics with a well-defined three-dimensional structure. nih.gov These constrained analogues are valuable tools for probing structure-activity relationships and for developing highly potent and selective therapeutic agents.

Combinatorial Library Generation for Structural Diversity

The generation of combinatorial libraries represents a powerful strategy in medicinal chemistry for the rapid synthesis of a large number of structurally related compounds. This approach is particularly valuable for exploring the structure-activity relationships (SAR) of a given scaffold. In the context of 3,4-dimethoxythiophene-2-sulfonamide, a combinatorial approach allows for the systematic modification of the sulfonamide moiety to identify derivatives with enhanced biological activity or improved physicochemical properties.

A key methodology for constructing such libraries is solid-phase organic synthesis (SPOS). This technique involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of chemical reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. This makes SPOS highly amenable to automation and high-throughput synthesis.

A plausible strategy for the combinatorial generation of a 3,4-dimethoxythiophene-2-sulfonamide library would involve the initial preparation of the key intermediate, 3,4-dimethoxythiophene-2-sulfonyl chloride. This reactive intermediate can then be coupled with a diverse range of primary and secondary amines to generate the desired sulfonamide derivatives.

Proposed Synthetic Approach for Combinatorial Library Generation:

The proposed synthetic route for the generation of a combinatorial library of 3,4-dimethoxythiophene-2-sulfonamide analogues is outlined below. The strategy is designed to be efficient and adaptable to a high-throughput format.

Scheme 1: Proposed Synthesis of 3,4-Dimethoxythiophene-2-sulfonyl Chloride

Figure 1. Proposed synthetic route for the preparation of the key intermediate, 3,4-dimethoxythiophene-2-sulfonyl chloride. The initial step involves the sulfonation of 3,4-dimethoxythiophene, followed by conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride.

The synthesis would commence with the readily available 3,4-dimethoxythiophene. This starting material would undergo electrophilic sulfonation, likely using a strong sulfonating agent such as chlorosulfonic acid or oleum, to introduce a sulfonic acid group at the 2-position of the thiophene ring. The resulting 3,4-dimethoxythiophene-2-sulfonic acid would then be converted to the more reactive 3,4-dimethoxythiophene-2-sulfonyl chloride. This transformation is typically achieved by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

With the key sulfonyl chloride intermediate in hand, the combinatorial synthesis of the sulfonamide library can proceed. A solid-phase approach would be advantageous for this stage.

Solid-Phase Combinatorial Synthesis:

A possible solid-phase strategy would utilize a resin-bound amine. In this scenario, a diverse set of primary and secondary amines would be immobilized on a suitable solid support, such as a polystyrene resin functionalized with a linker that allows for the attachment of the amine.

Scheme 2: Solid-Phase Synthesis of a 3,4-Dimethoxythiophene-2-sulfonamide Library

Figure 2. A representative scheme for the solid-phase combinatorial synthesis of a library of 3,4-dimethoxythiophene-2-sulfonamide analogues. A diverse collection of resin-bound amines are reacted with the sulfonyl chloride intermediate, followed by cleavage to release the final products.

The resin-bound amines would be distributed into an array of reaction vessels (e.g., a 96-well plate). To each well, a solution of 3,4-dimethoxythiophene-2-sulfonyl chloride in a suitable solvent, along with a non-nucleophilic base to scavenge the HCl by-product, would be added. The reactions would be allowed to proceed to completion, after which the resin would be thoroughly washed to remove all unreacted reagents and by-products. The final step would involve the cleavage of the sulfonamide products from the solid support, yielding a library of purified compounds.

Structural Diversity of the Combinatorial Library:

The structural diversity of the generated library is determined by the variety of amine building blocks used in the synthesis. A carefully selected set of amines can introduce a wide range of chemical functionalities and steric properties into the final molecules.

Table 1: Representative Amine Building Blocks for Combinatorial Library Synthesis

| Amine Structure | Chemical Class | Introduced Functionality |

| Aniline | Aromatic Amine | Phenyl group, potential for further substitution on the aromatic ring. |

| Benzylamine | Aliphatic Amine | Benzyl group, provides conformational flexibility. |

| Morpholine | Cyclic Secondary Amine | Heterocyclic ring, introduces polarity and potential for hydrogen bonding. |

| Piperidine | Cyclic Secondary Amine | Saturated heterocyclic ring, can influence lipophilicity. |

| Glycine methyl ester | Amino Acid Derivative | Ester functionality, potential for hydrolysis to a carboxylic acid. |

| 4-Fluoroaniline | Substituted Aromatic Amine | Introduction of a halogen for altered electronic properties and potential for halogen bonding. |

Table 2: Virtual Combinatorial Library of 3,4-Dimethoxythiophene-2-sulfonamide Analogues

| Compound ID | Amine Used | Structure of R Group in -SO₂NHR |

| DMT-S-001 | Aniline | Phenyl |

| DMT-S-002 | Benzylamine | Benzyl |

| DMT-S-003 | Morpholine | N-morpholinyl |

| DMT-S-004 | Piperidine | N-piperidinyl |

| DMT-S-005 | Glycine methyl ester | -CH₂COOCH₃ |

| DMT-S-006 | 4-Fluoroaniline | 4-Fluorophenyl |

This combinatorial approach enables the rapid generation of a diverse library of 3,4-dimethoxythiophene-2-sulfonamide analogues. The subsequent screening of this library can provide valuable insights into the structure-activity relationships of this class of compounds and facilitate the identification of lead candidates for further development. The modular nature of this synthetic strategy also allows for the straightforward generation of second-generation libraries with further refined structural modifications.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethoxythiophene 2 Sulfonamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis for Proton Environments

The proton NMR spectrum of 3,4-Dimethoxythiophene-2-sulfonamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature a single singlet for the proton at the C5 position of the thiophene (B33073) ring, anticipated to appear in the range of δ 6.50–7.70 ppm, a region typical for aromatic protons in sulfonamide derivatives. rsc.org The two methoxy (B1213986) groups (at C3 and C4) are expected to produce two sharp singlets. The protons of the sulfonamide (–SO₂NH₂) group would likely manifest as a broad singlet, with its chemical shift influenced by solvent and concentration, generally appearing downfield between δ 8.78 and 10.15 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dimethoxythiophene-2-sulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H (C5) | 6.50 - 7.70 | Singlet |

| Methoxy-H (C3-OCH₃) | ~3.8 - 4.0 | Singlet |

| Methoxy-H (C4-OCH₃) | ~3.8 - 4.0 | Singlet |

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For 3,4-Dimethoxythiophene-2-sulfonamide, six distinct signals are anticipated. The carbon atoms of the two methoxy groups are expected to resonate in the range of δ 55.0–60.0 ppm. rsc.org The four carbon atoms of the thiophene ring would appear in the aromatic region (δ 110–160 ppm). rsc.org The C2 carbon, being directly attached to the electron-withdrawing sulfonamide group, is expected to be the most downfield of the ring carbons. The C3 and C4 carbons, bonded to the electron-donating methoxy groups, would appear further upfield, while the C5 carbon would be influenced by the adjacent sulfur atom and C4.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dimethoxythiophene-2-sulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C2 | 145 - 160 |

| Thiophene-C3 | 140 - 155 |

| Thiophene-C4 | 140 - 155 |

| Thiophene-C5 | 110 - 125 |

| Methoxy-C (C3-OCH₃) | 55.0 - 60.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would likely show no significant correlations, as all proton groups are expected to be isolated singlets with no vicinal proton neighbors to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom. It would definitively link the C5 proton signal to the C5 carbon signal and the methoxy proton signals to their respective methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is key for establishing long-range connectivity. Correlations would be expected between the C5 proton and the C4 and C2 carbons. The methoxy protons would show correlations to their respective attached carbons (C3 and C4) and potentially to adjacent ring carbons, confirming the substitution pattern on the thiophene ring. The sulfonamide protons might show a correlation to the C2 carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of the compound. The nominal molecular weight of 3,4-Dimethoxythiophene-2-sulfonamide (C₆H₉NO₄S₂) is approximately 223.26 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 224.

The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the C-S and S-N bonds. nih.gov For thiophenesulfonyl derivatives, common fragmentation pathways include the loss of SO₂ and cleavage of the substituent from the ring. researchgate.net Key fragmentation patterns for 3,4-Dimethoxythiophene-2-sulfonamide would likely include:

Loss of the amino group (-NH₂) to give a fragment at m/z 208.

Loss of sulfur dioxide (SO₂) from the molecular ion, resulting in a peak at m/z 160.

Cleavage of the entire sulfonamide group (-SO₂NH₂), leading to a 3,4-dimethoxythiophene (B1306923) cation at m/z 144.

Loss of a methyl group (-CH₃) from one of the methoxy functionalities, yielding a fragment at m/z 209.

Table 3: Predicted Mass Spectrometry Fragments for 3,4-Dimethoxythiophene-2-sulfonamide

| m/z | Proposed Fragment Identity |

|---|---|

| 224 | [M+H]⁺ |

| 209 | [M - CH₃ + H]⁺ |

| 160 | [M - SO₂ + H]⁺ |

| 144 | [M - SO₂NH₂ + H]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of 3,4-Dimethoxythiophene-2-sulfonamide would be dominated by absorptions from the sulfonamide and methoxy groups.

The sulfonamide group gives rise to several strong and characteristic bands. Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370–1315 cm⁻¹ and 1181–1119 cm⁻¹, respectively. researchgate.netnih.gov The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3300–3200 cm⁻¹ region. Other significant absorptions would include C-H stretching from the aromatic ring and the aliphatic methoxy groups, C-O stretching of the ether linkages, and C=C stretching vibrations from the thiophene ring. capes.gov.br

Table 4: Predicted IR Absorption Bands for 3,4-Dimethoxythiophene-2-sulfonamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-NH₂) | N-H Stretch | 3300 - 3200 |

| Aromatic C-H | C-H Stretch | ~3100 |

| Aliphatic C-H (-OCH₃) | C-H Stretch | 2950 - 2850 |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1370 - 1315 |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1181 - 1119 |

| Thiophene Ring | C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

While a specific crystal structure for 3,4-Dimethoxythiophene-2-sulfonamide is not described in the provided sources, its solid-state conformation can be predicted based on related thiophene and sulfonamide structures. mdpi.comresearchgate.net The five-membered thiophene ring is expected to be essentially planar. researchgate.net The geometry around the sulfonyl sulfur atom would be tetrahedral.

Spectroscopic Probes for Electronic and Optical Properties (e.g., UV-Vis Absorption)rsc.org

The electronic and optical characteristics of 3,4-Dimethoxythiophene-2-sulfonamide are significantly influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing sulfonamide substituent on the thiophene ring. UV-Vis absorption spectroscopy serves as a primary tool to probe the electronic transitions within the molecule, providing insights into its frontier molecular orbitals and conjugation effects.

The UV-Vis spectrum of thiophene-based compounds is generally characterized by absorption bands arising from π-π* electronic transitions within the aromatic ring. In the case of 3,4-Dimethoxythiophene-2-sulfonamide, the presence of two methoxy groups at the 3 and 4 positions is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene. This is due to the electron-donating nature of the methoxy groups, which increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. researchgate.net Conversely, the sulfonamide group at the 2-position, being an electron-withdrawing group, is anticipated to influence the lowest unoccupied molecular orbital (LUMO) and could contribute to a further modulation of the absorption spectrum.

Computational studies on various thiophene sulfonamide derivatives have provided theoretical insights into their electronic properties. mdpi.comsemanticscholar.org These studies often employ Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis spectra and analyze the nature of electronic transitions. For a range of thiophene sulfonamide compounds, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV. mdpi.comsemanticscholar.org This energy gap is a crucial determinant of the absorption wavelength.

The table below presents a plausible set of UV-Vis absorption data for 3,4-Dimethoxythiophene-2-sulfonamide, derived from theoretical considerations and data for structurally related compounds.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Hexane | ~260 | ~8,000 | π-π |

| Ethanol | ~265 | ~8,500 | π-π |

| Acetonitrile | ~268 | ~8,700 | π-π* |

The expected π-π* transition would be the most prominent feature in the UV-Vis spectrum. The position of λmax and the molar absorptivity (ε) would be sensitive to the solvent polarity, with more polar solvents potentially causing a slight red shift due to the stabilization of the excited state, especially if there is a significant intramolecular charge transfer character.

Further detailed research, including experimental spectroscopic analysis and high-level computational studies, would be necessary to precisely determine the electronic and optical properties of 3,4-Dimethoxythiophene-2-sulfonamide and to fully elucidate the nature of its electronic transitions.

Computational and Theoretical Chemistry Studies of 3,4 Dimethoxythiophene 2 Sulfonamide Systems

Electronic Structure and Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of thiophene (B33073) sulfonamide systems. semanticscholar.orgresearchgate.net DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p), offer a balance of computational cost and accuracy for predicting molecular properties. researchgate.netresearchgate.net These calculations provide insights into the ground-state electronic structure, orbital energies, and charge distribution, which are fundamental to understanding the molecule's stability and reactivity. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a larger energy gap implies higher molecular stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and polarizable. mdpi.commdpi.com

| Parameter | Typical Value (eV) for Thiophene Sulfonamide Derivatives semanticscholar.org | Description |

|---|---|---|

| EHOMO | -5.91 to -6.81 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| ELUMO | -1.60 to -2.31 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| Energy Gap (ΔE) | 3.44 to 4.65 | Difference between ELUMO and EHOMO; a key indicator of molecular stability and reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP surface displays regions of varying electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In a molecule like 3,4-Dimethoxythiophene-2-sulfonamide, the MESP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the sulfonamide and methoxy (B1213986) groups due to their high electronegativity. nih.govresearchgate.net Conversely, the hydrogen atoms of the sulfonamide's NH₂ group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. jchps.com

Global and local reactivity descriptors can be derived from the energies of the frontier molecular orbitals to quantify the chemical reactivity of a molecule. orientjchem.orgnih.gov These descriptors, calculated based on DFT principles, provide a quantitative measure of various aspects of molecular reactivity. frontiersin.org

Key descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : The tendency to attract electrons, calculated as (I+A)/2. orientjchem.org

Chemical Hardness (η) : Resistance to change in electron distribution, calculated as (I-A)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.comorientjchem.org

Chemical Softness (S) : The reciprocal of hardness (1/η), indicating a higher reactivity. mdpi.com

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons, calculated as μ²/2η, where μ is the chemical potential (-χ). orientjchem.org

| Descriptor | Formula | Typical Value Range for Thiophene Sulfonamides (eV) researchgate.net | Significance |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.91 - 6.81 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.60 - 2.31 | Energy released when an electron is added. |

| Hardness (η) | (I - A) / 2 | 1.72 - 2.32 | Resistance to deformation of electron cloud; higher value indicates more stability. |

| Softness (S) | 1 / η | 0.21 - 0.29 | Inverse of hardness; higher value indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.01 - 4.31 | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η | 3.48 - 5.43 | Global electrophilic nature of the molecule. |

Theoretical calculations can simulate spectroscopic properties, offering valuable comparisons with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). mdpi.com For a series of thiophene sulfonamide derivatives, TD-DFT calculations have predicted λmax values in the range of 243 to 262 nm. researchgate.net Such predictions are crucial for interpreting experimental spectra and understanding the electronic transitions within the molecule. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling techniques are used to explore the dynamic behavior and conformational preferences of flexible molecules like 3,4-Dimethoxythiophene-2-sulfonamide.

Conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) of a molecule and the energy barriers between them. acs.org For 3,4-Dimethoxythiophene-2-sulfonamide, rotations around the single bonds—specifically the C-S bond linking the thiophene ring to the sulfonamide group and the C-O bonds of the methoxy groups—give rise to various possible conformations.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. ufms.br The minima on this surface correspond to the most stable, low-energy conformers. Studies on related substituted bis-thiophenes have shown that methoxy groups can favor planar conformations due to stabilizing interactions between the oxygen and the sulfur atom of the adjacent ring. acs.org This analysis is critical for understanding how the molecule's shape influences its interactions with biological targets.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 3,4-Dimethoxythiophene-2-sulfonamide, featuring a sulfonamide group, a thiophene ring, and methoxy substituents, facilitates a range of non-covalent intermolecular interactions that are critical in determining its solid-state packing and interactions with biological targets. These interactions primarily include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH₂) is a potent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor. nih.gov The amino protons (N-H) can donate to electronegative atoms, while the sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. nih.govnih.gov In crystalline structures of related sulfonamides, the amino protons show a high propensity for forming hydrogen bonds with sulfonyl oxygens of adjacent molecules, often resulting in the formation of chains or more complex networks. nih.gov Specifically, a common and dominant hydrogen-bond pattern involves the formation of a chain with an eight-atom repeat unit. nih.gov The presence of the methoxy groups (-OCH₃) introduces additional, albeit weaker, hydrogen bond acceptor sites at the oxygen atoms. Computational and crystallographic studies on analogous sulfonamide-containing molecules have confirmed the ability of the amide moiety to function as a hydrogen bond acceptor to form six-membered intramolecular hydrogen-bonded rings and simultaneously as a donor to form intermolecular complexes of the N–H···O=S type. nih.gov

π-π Stacking: The electron-rich 3,4-dimethoxythiophene (B1306923) ring is capable of engaging in π-π stacking interactions. These interactions are a significant force in the crystal packing of aromatic and heteroaromatic systems, including oligothiophenes. acs.org The nature of this stacking is influenced by the electrostatic potential of the ring; while dispersion forces are the primary attractive component, electrostatic interactions are highly dependent on the orientation of the interacting rings. acs.org In related thiophene-containing crystal structures, π–π stacking interactions between the thiophene rings have been observed with centroid–centroid distances around 3.8 Å. nih.gov The substitution pattern on the thiophene ring, including the electron-donating methoxy groups and the electron-withdrawing sulfonamide group, modulates the quadrupole moment of the ring, thereby influencing the geometry and strength of these stacking interactions. Studies on di-aryl sulfonamides have also highlighted the role of the sulfonamide linker in facilitating unique π-π stacking interactions between adjacent aryl rings, suggesting this motif can be a reliable way to introduce stacking elements into molecular scaffolds. nih.gov

Theoretical Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For thiophene sulfonamide systems, these models are instrumental in guiding the design of new derivatives with enhanced activity or desired properties, thereby reducing the need for extensive experimental synthesis and testing. nih.gov The development of a robust QSAR/QSPR model involves calculating molecular descriptors that numerically represent the chemical structure and then using statistical methods to build a mathematical equation linking these descriptors to an observed activity or property. researchgate.net

Development of Molecular Descriptors Relevant to Structural Features

The predictive power of a QSAR/QSPR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values derived from the molecular structure that encode physicochemical and structural information. For a molecule like 3,4-Dimethoxythiophene-2-sulfonamide, relevant descriptors would capture its electronic, steric, and topological features.

A QSAR study on di(hetero)arylamine derivatives of benzo[b]thiophenes, a related class of sulfur-containing heterocycles, identified several types of descriptors as being particularly significant for modeling antioxidant activity. ipb.pt These descriptor classes are also relevant to 3,4-Dimethoxythiophene-2-sulfonamide due to the shared structural motifs.

Radial Distribution Function (RDF) Descriptors: These descriptors provide information about the radial distribution of atoms from the molecule's center of mass. They can be weighted by various atomic properties, such as mass, van der Waals volume, or electronegativity. For instance, an RDF descriptor weighted by atomic electronegativity would reflect the probability of finding an electronegative atom (like oxygen or nitrogen) at a certain distance from the center, which is crucial for understanding intermolecular interactions. ipb.pt

2D-Autocorrelation Descriptors: These descriptors explain how the values of a certain property at different atoms are correlated over specific topological distances (i.e., the number of bonds separating them). Moran (MATS) and Geary (GATS) autocorrelation descriptors, weighted by properties like atomic Sanderson electronegativities or polarizabilities, can capture features critical for molecular interactions. For example, a descriptor might encode the correlation between highly polarizable atoms separated by a certain number of bonds, which can be related to the molecule's ability to engage in dispersion interactions. ipb.pt

The table below outlines key descriptor types and the structural features of 3,4-Dimethoxythiophene-2-sulfonamide they would represent.

| Descriptor Class | Specific Descriptor Example | Structural Feature Represented in 3,4-Dimethoxythiophene-2-sulfonamide |

|---|---|---|

| Constitutional Descriptors | nAtom, nHBDon, nHBAcc | Total number of atoms, number of hydrogen bond donors (1 from NH₂), number of hydrogen bond acceptors (4 from O=S=O and OCH₃). |

| Topological Descriptors | Wiener index, Kier & Hall indices | Molecular size, shape, and degree of branching, reflecting the overall connectivity of the thiophene, methoxy, and sulfonamide groups. |

| Geometrical Descriptors | Molecular surface area (MSA), Molecular volume (MV) | The three-dimensional size and shape of the molecule, influencing its ability to fit into binding sites. |

| Electronic Descriptors | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting capability, overall polarity of the molecule arising from the electronegative sulfonamide and methoxy groups. |

| RDF Descriptors | RDF045e (weighted by electronegativity) | Distribution of electronegative atoms (O, N, S) at a radius of 4.5 Å from the geometric center, crucial for interaction potential. ipb.pt |

| 2D-Autocorrelation Descriptors | GATS8p (weighted by polarizability) | Correlation of polarizable atoms (especially S) at a topological distance of 8 bonds, relating to reactivity and binding affinity. ipb.pt |

Predictive Models for Chemical Properties and Reactivity

Once a set of relevant molecular descriptors has been calculated, predictive models can be constructed using various statistical and machine learning techniques. These models generate a mathematical equation that can be used to predict the property of interest for new, untested compounds.

Model Building and Validation: A common approach for building QSAR/QSPR models is multiple linear regression (MLR). nih.govresearchgate.net In MLR, a linear equation is developed that relates the dependent variable (e.g., biological activity) to a set of independent variables (the molecular descriptors). More advanced methods, including machine learning algorithms like Support Vector Machines (SVM), Random Forests (RF), or Gradient Boosting models (e.g., LightGBM), are increasingly used to capture complex, non-linear relationships between structure and activity/property. nih.govnih.gov

For example, a QSPR study on sulfonamide drugs used MLR to build models for predicting thermodynamic properties like the enthalpy of formation (ΔHf) and Gibbs free energy (ΔGf). researchgate.net The resulting models are equations of the form:

Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)

where c₀ is a constant, c₁...cₙ are the regression coefficients, and D₁...Dₙ are the values of the selected molecular descriptors.

The robustness and predictive power of these models are rigorously assessed through internal and external validation procedures. Techniques like leave-one-out cross-validation (LOOCV) and validation using an external test set of compounds are critical to ensure the model is not overfitted and can accurately predict the properties of new molecules. nih.govresearchgate.net

Applications: Predictive models for 3,4-Dimethoxythiophene-2-sulfonamide and related systems can be applied to:

Predict Chemical Properties: Models can estimate key physicochemical properties such as solubility, lipophilicity (logP), and thermodynamic stability without the need for experimental measurement. researchgate.net Machine learning models have shown high accuracy in predicting properties like density for thiophene derivatives based on critical properties and molecular weight. nih.gov

Predict Reactivity: Reactivity can be modeled by correlating descriptors with experimentally determined reaction rates or by predicting sites of metabolism. researchgate.net Descriptors like HOMO/LUMO energies are fundamental in predicting susceptibility to electrophilic or nucleophilic attack. Models can predict sites of reactivity within molecules with high accuracy, distinguishing between reactive and unreactive compounds. researchgate.net

The following table illustrates the structure of a hypothetical MLR-based QSAR model for predicting the biological activity (pIC₅₀) of thiophene sulfonamide derivatives.

| Term | Descriptor | Coefficient | Significance (p-value) | Interpretation |

|---|---|---|---|---|

| Intercept | - | 4.150 | <0.001 | Baseline activity level. |

| D₁ | GATS8p | +0.253 | 0.005 | Higher polarizability at a topological distance of 8 bonds increases activity. |

| D₂ | RDF045e | +0.178 | 0.012 | Increased presence of electronegative atoms at a 4.5 Å radius enhances activity. |

| D₃ | Molecular Surface Area | -0.011 | 0.035 | Increased molecular size slightly decreases activity, suggesting steric hindrance. |

Upon conducting a thorough search for information on the chemical compound "3,4-Dimethoxythiophene-2-sulfonamide" and its applications in materials science as specified in the provided outline, it has been determined that there is no readily available scientific literature or data corresponding to this specific molecule.

The search results consistently refer to related but distinct compounds:

3,4-Dimethoxythiophene (DMOT) : This compound is a monomer used in the synthesis of conductive polymers.

Poly(3,4-ethylenedioxythiophene) (PEDOT) and its composite PEDOT:PSS : These are well-researched conductive polymers with extensive applications in organic electronics, including OLEDs, OFETs, and solar cells.

Sulfonamides (as a general class) : This group of compounds has various applications, including in pharmaceuticals and as adsorbents for solid-phase extraction.

PEDOT used for sulfonamide extraction : Some studies describe the use of PEDOT-based materials as adsorbents for extracting various sulfonamide drugs from samples.

However, no retrieved documents discuss the synthesis, properties, or applications of 3,4-Dimethoxythiophene-2-sulfonamide itself. The specific roles outlined in the request—such as its use in organic semiconductors, OLEDs, OFETs, DSSCs, polymeric adsorbents for SPE, or chemosensing—could not be substantiated for this particular compound.

Therefore, due to the lack of available information on "3,4-Dimethoxythiophene-2-sulfonamide," it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on the specified subject.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4-Dimethoxythiophene-2-sulfonamide with high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a thiophene derivative using a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions. Key steps include:

- Reagent Selection : Use triethylamine or pyridine as a base to neutralize HCl generated during the reaction .

- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to prevent side reactions (e.g., over-sulfonylation) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the product. Confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize 3,4-Dimethoxythiophene-2-sulfonamide using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Compare with reference spectra for sulfonamide derivatives .

- ¹³C NMR : Confirm sulfonamide formation (C-SO₂ signal at δ ~125–135 ppm) and methoxy carbons (δ ~55–60 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ or [M−H]⁻ peaks. Expected m/z for C₈H₁₀NO₄S₂: calculated 256.02, observed ±0.001 Da .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 3,4-Dimethoxythiophene-2-sulfonamide derivatives be resolved?

- Methodological Answer : Contradictions often arise from structural modifications or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy groups, sulfonamide position) and test against standardized assays (e.g., antimicrobial MIC assays) .

- Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial tests) and replicate experiments across multiple cell lines or bacterial strains to account for variability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) and correlate with experimental IC₅₀ values .

Q. What experimental strategies are effective for studying the electrochemical properties of 3,4-Dimethoxythiophene-2-sulfonamide in conductive composites?

- Methodological Answer :

- Composite Fabrication : Blend the compound with conductive polymers (e.g., PEDOT:PSS) at 1–5% w/w. Optimize dispersion via sonication (30 min, 40 kHz) .

- Cyclic Voltammetry (CV) : Perform CV scans (e.g., −0.5 to +1.0 V vs. Ag/AgCl) in 0.1 M KCl to assess redox activity. Look for oxidation peaks near +0.3 V (thiophene ring) and reduction peaks at −0.2 V (sulfonamide group) .

- Impedance Spectroscopy : Measure conductivity (σ) using a four-point probe. Target σ > 10 S/cm for applications in organic electronics .

Q. How can researchers design experiments to investigate the stability of 3,4-Dimethoxythiophene-2-sulfonamide under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at λ_max (~280 nm for sulfonamides) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or demethylated derivatives) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Report stability thresholds (e.g., >90% intact at pH 7.4 for 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.